molecular formula C23H28ClN3O3 B13746183 Benzoic acid, 3-methyl-4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, 2-(diethylamino)ethyl ester, monohydrochloride CAS No. 3281-77-4

Benzoic acid, 3-methyl-4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, 2-(diethylamino)ethyl ester, monohydrochloride

Cat. No.: B13746183
CAS No.: 3281-77-4
M. Wt: 429.9 g/mol
InChI Key: RXTSKKODWDYKED-UHFFFAOYSA-N
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Description

Benzoic acid, 3-methyl-4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone moiety, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-methyl-4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by reacting ethyl 2-methyl-4-oxo-3,4-dihydroquinazoline-5-carboxylate with hydrazine hydrate under reflux conditions . The resulting intermediate is then further reacted with benzoic acid derivatives to form the final ester compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-methyl-4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methyl-4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-methyl-4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific ester linkage and the presence of the diethylaminoethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

3281-77-4

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

diethyl-[2-[3-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C23H27N3O3.ClH/c1-5-25(6-2)13-14-29-23(28)18-11-12-21(16(3)15-18)26-17(4)24-20-10-8-7-9-19(20)22(26)27;/h7-12,15H,5-6,13-14H2,1-4H3;1H

InChI Key

RXTSKKODWDYKED-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.[Cl-]

Origin of Product

United States

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